5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structural features, which include a benzyloxyphenyl group, a bromo substituent, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of key intermediates and their subsequent cyclization. One common synthetic route involves the following steps:
Formation of Intermediate 1: The reaction of 2,4-dihydroxybenzaldehyde with sodium metabisulfite (Na2S2O5) in dimethylformamide (DMF) to form an intermediate.
Substitution Reaction: The intermediate is then reacted with substituted benzyl chlorides or benzyl bromides in the presence of sodium bicarbonate (NaHCO3) and potassium iodide (KI) in acetonitrile (CH3CN) at 60°C for 30 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a suitable base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the benzyloxy and ethoxy groups, along with the bromo substituent, makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
371144-82-0 |
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Molecular Formula |
C31H27BrN2O3 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
9-bromo-2-(4-ethoxyphenyl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H27BrN2O3/c1-2-35-25-13-8-22(9-14-25)28-19-29-27-18-24(32)12-17-30(27)37-31(34(29)33-28)23-10-15-26(16-11-23)36-20-21-6-4-3-5-7-21/h3-18,29,31H,2,19-20H2,1H3 |
InChI Key |
SGRIIXWGYOJEEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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